- Preparation of small molecule compound SPAM1 for up-regulating neuropeptide PACAP and its receptor PAC1-R, China, , ,
Cas no 95494-51-2 (4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid)
95494-51-2 structure
Product Name:4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Numéro CAS:95494-51-2
Le MF:C12H12N2O3
Mégawatts:232.235282897949
MDL:MFCD05273570
CID:844663
Update Time:2024-10-25
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
- 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid(SALTDATA: FREE)
- 2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- (9CI)
- 2-Quinazolinebutyric acid, 4-hydroxy- (7CI)
- 3,4-Dihydro-4-oxo-2-quinazolinebutanoic acid (ACI)
- ME 0569
- NSC 99368
-
- MDL: MFCD05273570
- Piscine à noyau: 1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17)
- La clé Inchi: IWUFDMAFCDCNMQ-UHFFFAOYSA-N
- Sourire: O=C1C2C(=CC=CC=2)NC(CCCC(O)=O)=N1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 4
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | O902105-50mg |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic Acid |
95494-51-2 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | O902105-100mg |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic Acid |
95494-51-2 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | O902105-500mg |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic Acid |
95494-51-2 | 500mg |
$ 365.00 | 2022-06-02 | ||
| Alichem | A189011833-5g |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 5g |
$903.12 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O188670-5g |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 5g |
¥6200.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O188670-1g |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 1g |
¥1550.90 | 2023-09-01 | |
| Chemenu | CM112831-5g |
4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 5g |
$863 | 2021-08-06 | |
| Chemenu | CM112831-1g |
4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 1g |
$61 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1234138-250mg |
2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- |
95494-51-2 | 95% | 250mg |
$135 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1234138-1g |
2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- |
95494-51-2 | 95% | 1g |
$240 | 2024-06-06 |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Toluene ; 3 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone , Water ; 12 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Tankyrase inhibitor, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Toluene ; 3 h, reflux
Référence
- Novel Small Molecule Positive Allosteric Modulator SPAM1 Triggers the Nuclear Translocation of PAC1-R to Exert Neuroprotective Effects through Neuron-Restrictive Silencer Factor, International Journal of Molecular Sciences, 2022, 23(24),
Méthode de production 4
Conditions de réaction
1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone ; 22 h, 80 °C; overnight, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6
Référence
- Preparing method and application of small-molecule allosteric regulation compound SPAM targeting neuropeptide receptor PAC1-R, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Toluene ; 2 d, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux → 80 °C; 1 d, 80 °C; 80 °C → rt
1.3 Reagents: Acetic acid ; pH 5, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux → 80 °C; 1 d, 80 °C; 80 °C → rt
1.3 Reagents: Acetic acid ; pH 5, rt
Référence
- Preparation of oxoquinazolinyl-butanamide derivatives as Tankyrase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Toluene ; 3 h, reflux
Référence
- Small-molecule compound spam1 for up-regulating neuropeptide pacap and receptor pac1-r thereof, and preparation method therefor and application thereof, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Solvents: Diethyl ether , Benzene , 1,4-Dioxane ; 2 h, rt
Référence
- ω-Quinazolinonylalkyl aryl ureas as reversible inhibitors of monoacylglycerol lipase, Bioorganic Chemistry, 2020, 94,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triethyl phosphite Solvents: Toluene ; rt; 1 h, rt → 70 °C; 2 h, reflux
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Studies towards the synthesis of the benzodiazepine alkaloid auranthine. Synthesis of an acetylated derivative, Journal of Heterocyclic Chemistry, 2003, 40(1), 29-35
Méthode de production 9
Conditions de réaction
1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone , Water ; 46 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Chemical Probes to Study ADP-Ribosylation: Synthesis and Biochemical Evaluation of Inhibitors of the Human ADP-Ribosyltransferase ARTD3/PARP3, Journal of Medicinal Chemistry, 2013, 56(23), 9556-9568
Méthode de production 10
Conditions de réaction
1.1 Solvents: Toluene ; 15 - 30 min, rt → 150 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 min, 150 °C → 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 min, 150 °C → 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 4
Référence
- Structure-activity relationships for inhibitors of Pseudomonas aeruginosa exoenzyme S ADP-ribosyltransferase activity, European Journal of Medicinal Chemistry, 2018, 143, 568-576
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, rt → reflux; 15 min, cooled
1.2 Reagents: Acetic acid ; acidified
1.2 Reagents: Acetic acid ; acidified
Référence
- Synthesis and SAR studies of potent H+/K+-ATPase inhibitors of quinazolinone-Schiff's base analogues, Bioorganic Chemistry, 2016, 68, 1-8
Méthode de production 12
Conditions de réaction
Référence
- Quinazolinones linked amino acids derivatives as a new class of promising antimicrobial, antioxidant and anti-inflammatory agents, European Journal of Chemistry, 2015, 6(3), 254-260
Méthode de production 13
Conditions de réaction
Référence
- 3-Propynyl-2-substituted carboxylic acid derivatives of quinazolinone, Scientia Pharmaceutica, 2000, 68(3), 275-279
Méthode de production 14
Conditions de réaction
Référence
- Studies on quinazolines. X. Synthesis and pharmacological evaluation of 4(3H)-quinazolinone biphenyl tetrazoles as angiotensin II antagonists, Chinese Pharmaceutical Journal (Taipei), 1999, 51(1), 31-48
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Raw materials
- 4-[(2-Carbamoylphenyl)carbamoyl]butanoic acid
- 2-Aminobenzamide
- 4-(2-Cyanophenyl)carbamoylbutanoic Acid
- 2,6-Piperidinedione, 1-(2-azidobenzoyl)-
- oxane-2,6-dione
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Preparation Products
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:95494-51-2)4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Numéro de commande:A859035
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:16
Prix ($):221.0
Courriel:sales@amadischem.com
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Littérature connexe
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95494-51-2)4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Pureté:99%
Quantité:1g
Prix ($):221.0